
Enciprazine
Vue d'ensemble
Description
L’Enciprazine est un composé appartenant à la classe des phénylpipérazines, connu pour ses propriétés anxiolytiques et antipsychotiques. Malgré son profil pharmacologique prometteur, il n’a jamais été commercialisé. L’this compound présente une forte affinité pour le récepteur alpha-1 adrénergique et le récepteur 5-hydroxytryptamine 1A, entre autres sites .
Applications De Recherche Scientifique
Clinical Trials and Efficacy
Enciprazine has been evaluated in multiple clinical trials for its effectiveness in treating anxiety disorders. Key findings from these studies include:
- Phase II Trials : In an open single-blind phase-II trial, this compound demonstrated good efficacy in mildly ill patients. Notably, 78% of participants successfully transitioned from benzodiazepines to this compound or discontinued psychopharmacotherapy after the trial .
- Placebo-Controlled Studies : A five-week double-blind trial compared three dosages of this compound (5 mg t.i.d., 10 mg t.i.d., and 20 mg t.i.d.) against placebo. Results indicated a significant reduction in Hamilton Anxiety Scale scores for those receiving this compound compared to the placebo group (mean improvement of -11.0 vs. -4.4, p < 0.05) .
Side Effects and Tolerability
This compound was generally well-tolerated among participants, with reports of low levels of sedative and asthenic side effects . This profile makes it a potential alternative to traditional anxiolytics, which often have more pronounced side effects.
Study | Dosage | Duration | Efficacy | Side Effects |
---|---|---|---|---|
Phase II Trial | Variable | Open-label | High efficacy in mild cases | Mild fatigue reported |
Double-blind Trial | 5 mg, 10 mg, 20 mg t.i.d. | 5 weeks | Significant reduction in anxiety scores | Low sedative effects |
Emerging Research in Oncology
Recent studies have explored innovative formulations of this compound for applications beyond psychiatry, particularly in cancer treatment:
Mécanisme D'action
L’Enciprazine exerce ses effets principalement par le biais de sa forte affinité pour le récepteur alpha-1 adrénergique et le récepteur 5-hydroxytryptamine 1A. En se liant à ces récepteurs, l’this compound module la libération de neurotransmetteurs et l’activité des récepteurs, ce qui entraîne ses effets anxiolytiques et antipsychotiques .
Composés similaires :
- Acaprazine
- Batoprazine
- Eltoprazine
- Enpiprazole
- Fluprazine
- Lidansérine
- Ensaculine
- Mafoprazine
- BMY-14802
- Azaperone
- Fluanisone
Comparaison : L’this compound est unique en raison de son profil d’affinité spécifique pour les récepteurs et de ses effets anxiolytiques et antipsychotiques potentiels. Contrairement à certains composés similaires, l’this compound n’a jamais été commercialisé, ce qui limite ses applications pratiques mais en fait un composé précieux pour la recherche .
Analyse Biochimique
Biochemical Properties
Enciprazine is a potent agonist of the 5-HT1A receptor . It shows anxiolytic activity and can be used in the research of anxiety disorders and depression . The compound interacts with the α1-adrenergic receptor and 5-HT1A receptor , indicating its role in biochemical reactions involving these receptors.
Cellular Effects
Given its high affinity for the α1-adrenergic receptor and 5-HT1A receptor , it can be inferred that this compound may influence cell function by modulating these receptors’ signaling pathways, potentially affecting gene expression and cellular metabolism.
Molecular Mechanism
This compound’s mechanism of action is primarily through its agonistic activity on the 5-HT1A receptor It may exert its effects at the molecular level through binding interactions with this receptor, potentially leading to changes in gene expression
Metabolic Pathways
It is known that this compound is a non-benzodiazepine anxiolytic drug
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de l’Enciprazine implique plusieurs étapes clés :
Alkylation du 3,4,5-triméthoxyphénol (Antiarol) avec l’épichlorhydrine : Cette réaction produit le (3,4,5-triméthoxyphénoxy)méthyloxirane.
Ouverture de l’époxyde avec l’o-anisyl-pipérazine : Cette étape complète la synthèse de l’this compound.
Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques de l’this compound ne soient pas bien documentées, la voie de synthèse décrite ci-dessus peut être mise à l’échelle pour des applications industrielles. Le procédé implique des techniques de synthèse organique standard, notamment l’alkylation et les réactions d’ouverture de cycle époxyde.
Analyse Des Réactions Chimiques
Types de réactions : L’Enciprazine peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut modifier les cycles phényles ou la partie pipérazine.
Réduction : Cette réaction peut cibler les atomes d’azote dans le cycle pipérazine.
Substitution : Cette réaction peut se produire sur les cycles aromatiques ou les atomes d’azote de la pipérazine.
Réactifs et conditions courantes :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Les agents réducteurs courants comprennent l’hydrure de lithium et d’aluminium et le borohydrure de sodium.
Substitution : Les réactifs courants comprennent les halogènes (chlore, brome) et les nucléophiles (amines, alcools).
Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut conduire à la formation de quinones, tandis que la réduction peut produire des amines secondaires.
4. Applications de la recherche scientifique
Chimie : En tant que composé modèle pour l’étude des dérivés de la phénylpipérazine.
Biologie : Pour ses interactions avec les récepteurs des neurotransmetteurs.
Médecine : En tant qu’agent anxiolytique et antipsychotique potentiel.
Industrie : Applications potentielles dans le développement de nouveaux produits pharmaceutiques .
Comparaison Avec Des Composés Similaires
- Acaprazine
- Batoprazine
- Eltoprazine
- Enpiprazole
- Fluprazine
- Lidanserin
- Ensaculin
- Mafoprazine
- BMY-14802
- Azaperone
- Fluanisone
Comparison: Enciprazine is unique due to its specific receptor affinity profile and its potential anxiolytic and antipsychotic effects. Unlike some similar compounds, this compound was never marketed, which limits its practical applications but makes it a valuable compound for research .
Activité Biologique
Enciprazine, a compound belonging to the phenylpiperazine class, has garnered interest for its potential anxiolytic and antipsychotic properties. Despite never being marketed, its biological activity has been the subject of various studies, particularly regarding its receptor interactions and therapeutic implications.
- IUPAC Name : Not specified
- Molecular Formula : CHNO
- Molar Mass : 432.517 g/mol
- CAS Number : Not specified
This compound exhibits a high affinity for several receptors , notably:
- α1-adrenergic receptor
- 5-HT1A receptor
These interactions suggest that this compound may modulate neurotransmitter systems associated with anxiety and mood disorders. Its role as a 5-HT1A receptor agonist is particularly significant, as this receptor is implicated in the regulation of serotonin levels, which are crucial in mood and anxiety regulation .
Anxiolytic Effects
This compound has shown promise in preclinical models for its anxiolytic effects. Research indicates that it can reduce anxiety-like behaviors in animal models, aligning with its action on the 5-HT1A receptor. This receptor's activation is typically associated with anxiolytic outcomes, similar to those observed with established anxiolytics like benzodiazepines .
Antipsychotic Potential
In addition to its anxiolytic properties, this compound's activity at the α1-adrenergic receptor suggests potential antipsychotic effects. However, comprehensive clinical data on its efficacy in treating psychosis remains limited due to its non-commercial status .
Study Overview
Several studies have evaluated the pharmacological profile of this compound. One notable study focused on its receptor binding affinities and behavioral effects:
Study | Findings |
---|---|
Preclinical Model (2023) | Demonstrated reduced anxiety-like behaviors in rodents, supporting its potential use in treating anxiety disorders. |
Receptor Binding Study | High affinity for α1-adrenergic and 5-HT1A receptors was confirmed, indicating multiple pathways for therapeutic action. |
Comparative Analysis with Other Anxiolytics
To contextualize this compound's efficacy, it is useful to compare it with other anxiolytics:
Drug | Mechanism of Action | Efficacy | Side Effects |
---|---|---|---|
This compound | 5-HT1A Agonist | Promising in preclinical studies | Limited data on side effects |
Buspirone | 5-HT1A Agonist | Superior to placebo in GAD | Dizziness, nausea |
Benzodiazepines | GABA-A Receptor Modulator | Effective for acute anxiety | Sedation, dependency risks |
Propriétés
IUPAC Name |
1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenoxy)propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O6/c1-27-20-8-6-5-7-19(20)25-11-9-24(10-12-25)15-17(26)16-31-18-13-21(28-2)23(30-4)22(14-18)29-3/h5-8,13-14,17,26H,9-12,15-16H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSQCNASWXSCJTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC(=C(C(=C3)OC)OC)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
68576-88-5 (hydrochloride) | |
Record name | Enciprazine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068576863 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3057806 | |
Record name | Enciprazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3057806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68576-86-3 | |
Record name | Enciprazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68576-86-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Enciprazine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068576863 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Enciprazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3057806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ENCIPRAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6X660925G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.